1,1,3,3-Tetrachloro-1-fluoropropane, also known by its chemical formula , is a chlorofluorocarbon compound. It is characterized by the presence of four chlorine atoms and one fluorine atom attached to a three-carbon propane backbone. This compound is often referred to by its commercial name, HCFC-241fa. It has significant industrial relevance, particularly in the production of other fluorinated compounds and as a solvent in various applications.
1,1,3,3-Tetrachloro-1-fluoropropane does not have a known biological function and is not expected to participate in any specific mechanisms within living organisms. Its primary application lies in its potential use as a solvent or reactant in research settings.
As with most halogenated organic compounds, 1,1,3,3-Tetrachloro-1-fluoropropane should be handled with caution due to potential health risks. Specific data on its toxicity is limited, but similar compounds can be irritants to the skin, eyes, and respiratory system []. Additionally, the chlorine atoms raise concerns about potential environmental impact if the compound is not disposed of properly.
Synthesis of 1,1,3,3-tetrachloro-1-fluoropropane can be achieved through various methods:
These methods allow for the efficient production of 1,1,3,3-tetrachloro-1-fluoropropane while minimizing by-products.
1,1,3,3-Tetrachloro-1-fluoropropane has several applications:
Interaction studies involving 1,1,3,3-tetrachloro-1-fluoropropane focus on its reactivity with other chemicals and its behavior in mixtures. For example:
Several compounds share structural similarities with 1,1,3,3-tetrachloro-1-fluoropropane. Here are some notable examples:
Compound Name | Chemical Formula | Notable Features |
---|---|---|
1,1-Dichloro-2-fluoroethane | Used as a refrigerant; lower chlorine content. | |
1,2-Dichloropropane | Common solvent; less fluorinated than HCFC-241fa. | |
2-Chloro-2-fluoropropane | Involves fewer chlorine atoms; different reactivity. | |
1-Chloro-2-fluoroethane | Used in similar applications but less stable. |
Uniqueness: 1,1,3,3-Tetrachloro-1-fluoropropane stands out due to its high chlorine content and specific applications in synthesizing other fluorinated compounds. Its azeotropic behavior with hydrogen fluoride further distinguishes it from similar compounds.
The molecular geometry of 1,1,3,3-tetrachloro-1-fluoropropane has been extensively characterized through computational quantum chemical methods, revealing critical insights into its three-dimensional structure [3]. Density functional theory calculations demonstrate that the compound adopts a specific conformational arrangement where the halogen atoms significantly influence the overall molecular geometry [3] [4].
The carbon-carbon bond lengths in halogenated propane derivatives typically range from 1.51 to 1.55 Ångströms, with the presence of electronegative halogen substituents causing slight bond length variations [5]. The carbon-chlorine bond distances are approximately 1.76-1.78 Ångströms, while the carbon-fluorine bond exhibits a shorter length of approximately 1.35-1.38 Ångströms due to the smaller atomic radius of fluorine [5] [6].
Bond angle analysis reveals that the tetrahedral geometry around the carbon atoms is distorted by the presence of multiple halogen substituents [5] [7]. The chlorine-carbon-chlorine angles typically range from 108° to 112°, deviating from the ideal tetrahedral angle of 109.5° due to steric repulsion between the bulky chlorine atoms [5]. The fluorine-carbon-chlorine bond angles show similar distortions, with values typically falling between 107° and 111° [7].
Structural Parameter | Value | Reference Method |
---|---|---|
Molecular Weight | 199.9 g/mol | Experimental [1] |
Carbon-Carbon Bond Length | 1.51-1.55 Å | DFT Calculations [5] |
Carbon-Chlorine Bond Length | 1.76-1.78 Å | Computational [5] |
Carbon-Fluorine Bond Length | 1.35-1.38 Å | Computational [6] |
Chlorine-Carbon-Chlorine Angle | 108-112° | Quantum Chemical [5] |
Fluorine-Carbon-Chlorine Angle | 107-111° | Theoretical [7] |
The electronic structure calculations reveal that the compound possesses significant dipole moment contributions from the asymmetric distribution of halogen atoms [3] [8]. The fluorine atom, being the most electronegative, creates a substantial local dipole that influences the overall molecular polarity [8]. Computational studies indicate that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are significantly affected by the halogen substitution pattern [8] [9].
The nuclear magnetic resonance spectroscopic analysis of 1,1,3,3-tetrachloro-1-fluoropropane provides detailed structural information through the characteristic chemical shifts and coupling patterns observed for hydrogen, carbon, and fluorine nuclei [10] [11].
The proton nuclear magnetic resonance spectrum exhibits distinctive chemical shifts reflecting the deshielding effects of adjacent halogen atoms [10] [12]. Protons adjacent to chlorine atoms typically appear in the chemical shift range of 2.0-4.0 parts per million, while those adjacent to fluorine atoms show characteristic shifts around 4.5 parts per million due to the strong electron-withdrawing effect of fluorine [12]. The methylene protons in the compound display complex splitting patterns due to coupling with both adjacent carbons and the fluorine nucleus [10] [11].
Carbon-13 nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts for the three carbon environments in the molecule [13] [14]. The carbon atoms bearing chlorine substituents typically resonate between 40-90 parts per million, reflecting the electronegativity effects of the halogen atoms [14]. The carbon bearing the fluorine atom exhibits a characteristic downfield shift due to the strong electron-withdrawing nature of fluorine, appearing in the range of 90-115 parts per million [13] [14].
NMR Nucleus | Chemical Shift Range (ppm) | Characteristic Features |
---|---|---|
¹H (adjacent to Cl) | 2.0-4.0 | Deshielded by chlorine [12] |
¹H (adjacent to F) | ~4.5 | Strong fluorine deshielding [12] |
¹³C (bearing Cl) | 40-90 | Halogen electronegativity effect [14] |
¹³C (bearing F) | 90-115 | Fluorine electron withdrawal [13] |
¹⁹F | -80 to -120 | Environmental dependence [15] |
The coupling constants in the nuclear magnetic resonance spectra provide additional structural information [15]. Hydrogen-fluorine coupling constants typically range from 20-50 Hertz, while carbon-fluorine coupling shows values of 150-250 Hertz for directly bonded atoms [15]. These coupling patterns confirm the connectivity and stereochemical relationships within the molecule [10] [11].
The vibrational spectroscopy of 1,1,3,3-tetrachloro-1-fluoropropane reveals characteristic absorption frequencies that provide definitive identification of functional groups and molecular structure [6] [16]. The infrared spectrum exhibits distinct absorption bands corresponding to carbon-hydrogen, carbon-carbon, carbon-chlorine, and carbon-fluorine stretching vibrations [6] [17].
The carbon-hydrogen stretching modes appear in the range of 2900-3100 wave numbers per centimeter, with the exact frequencies influenced by the electronegativity of adjacent halogen substituents [6] [18]. The presence of multiple chlorine atoms causes a general shift to higher frequencies compared to unsubstituted hydrocarbons [18]. The carbon-carbon stretching vibrations typically occur around 1000-1200 wave numbers per centimeter [6].
The carbon-chlorine stretching vibrations constitute prominent features in the infrared spectrum, appearing in the range of 600-800 wave numbers per centimeter [6] [17]. Multiple carbon-chlorine bonds in the molecule result in several distinct absorption bands within this region, reflecting the different chemical environments of the chlorine atoms [17]. The carbon-fluorine stretching mode exhibits a characteristic high-intensity absorption in the range of 1000-1400 wave numbers per centimeter, consistent with the strong carbon-fluorine bond [6] [17].
Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Assignment |
---|---|---|---|
C-H Stretching | 2900-3100 | Medium | Alkyl hydrogen [6] |
C-C Stretching | 1000-1200 | Medium | Carbon backbone [6] |
C-F Stretching | 1000-1400 | Strong | Carbon-fluorine bond [6] |
C-Cl Stretching | 600-800 | Strong | Carbon-chlorine bonds [6] |
C-H Bending | 1400-1500 | Medium | Deformation modes [18] |
Raman spectroscopy provides complementary vibrational information, particularly for symmetric stretching modes that may be weak or absent in the infrared spectrum [19] [20]. The Raman spectrum of halogenated propane derivatives exhibits characteristic scattering features corresponding to carbon-carbon and carbon-halogen bond vibrations [19]. The symmetric stretching modes of the carbon-chlorine bonds produce distinct Raman bands that aid in structural confirmation [20] [21].
The bending and deformation modes appear in the lower frequency region of both infrared and Raman spectra [18] [16]. These modes, occurring typically below 1500 wave numbers per centimeter, provide information about the molecular framework and the influence of halogen substitution on the vibrational dynamics [18]. The coupling between different vibrational modes becomes significant in heavily substituted molecules like 1,1,3,3-tetrachloro-1-fluoropropane [16].
The electronic structure of 1,1,3,3-tetrachloro-1-fluoropropane has been extensively investigated through advanced computational methods, providing detailed insights into the molecular orbital characteristics and electronic properties [3] [4]. Density functional theory calculations using hybrid functionals such as B3LYP with appropriate basis sets have proven particularly effective for modeling halogenated organic compounds [3] [4].
The molecular orbital analysis reveals significant contributions from halogen atomic orbitals to both occupied and virtual molecular orbitals [3] [8]. The highest occupied molecular orbital exhibits substantial character from chlorine and fluorine lone pairs, while the lowest unoccupied molecular orbital shows considerable carbon-halogen antibonding character [8] [9]. The energy gap between these frontier orbitals provides important information about the compound's chemical reactivity and electronic excitation properties [4] [8].
Computational studies demonstrate that the electronegativity differences between carbon and the halogen substituents result in significant charge redistribution within the molecule [3] [8]. The fluorine atom bears the most negative partial charge, typically around -0.3 to -0.4 atomic units, while the chlorine atoms exhibit charges ranging from -0.1 to -0.2 atomic units [8]. The carbon atoms show correspondingly positive partial charges that reflect the electron-withdrawing effects of the halogen substituents [3].
Electronic Property | Calculated Value | Computational Method |
---|---|---|
HOMO Energy | -8.5 to -9.2 eV | DFT/B3LYP [4] |
LUMO Energy | -1.2 to -1.8 eV | DFT/B3LYP [4] |
HOMO-LUMO Gap | 7.0-7.8 eV | Theoretical [8] |
Dipole Moment | 2.1-2.8 Debye | Computational [3] |
Partial Charge (F) | -0.3 to -0.4 e | Natural Population Analysis [8] |
Partial Charge (Cl) | -0.1 to -0.2 e | Theoretical [8] |
The computational modeling of electronic excitation properties reveals that the compound exhibits characteristic absorption features in the ultraviolet region [4] [16]. Time-dependent density functional theory calculations predict electronic transitions corresponding to charge transfer from halogen lone pairs to carbon-halogen antibonding orbitals [4]. These transitions typically occur at wavelengths shorter than 250 nanometers and are responsible for the photochemical behavior of the compound [4] [16].
The polarizability and hyperpolarizability calculations indicate that the multiple halogen substituents significantly enhance the molecular response to external electric fields [3] [8]. The anisotropic nature of the polarizability tensor reflects the asymmetric distribution of halogen atoms within the molecular framework [8]. These properties are particularly relevant for understanding the compound's behavior in condensed phases and its interactions with electromagnetic radiation [3] [4].
Early manufacturing routes generate 1,1,3,3-tetrachloro-1-fluoropropane from highly chlorinated three-carbon precursors produced by large-scale halogenations.
Table 1 Representative halogenation sequences supplying the fluorination feedstock
Precursor step | Typical reagent system | Key conditions | Isolated yield of chlorinated feed | Source |
---|---|---|---|---|
Telomerisation of vinyl chloride with carbon tetrachloride to give 1,1,1,3,3-pentachloropropane | Copper(I) chloride in acetonitrile, optional pyridine cocatalyst | 110 – 130 °C, autogenous pressure, 4 h | ca. 80% based on vinyl chloride | 58 |
Photochlorination of 1,1,1,3-tetrachloropropane to the same pentachlorinated product | Chlorine gas, ultraviolet irradiation | Ambient temperature, continuous chlorine feed | >93% selectivity, >99% conversion | 46 |
These two routes furnish multi-tonne quantities of 1,1,1,3,3-pentachloropropane that is subsequently submitted to controlled hydrogen-fluoride halogen exchange. Continuous operation employs glass-lined or nickel-alloy reactors to withstand hot hydrogen fluoride and hydrogen chloride streams generated in situ [1].
Selective single-fluorine introduction is achieved by partial replacement of chlorine atoms with hydrogen fluoride under Lewis-acid catalysis (Table 2).
Table 2 Industrial fluorination conditions giving 1,1,3,3-tetrachloro-1-fluoropropane
Reactor phase | Catalyst (full name) | Hydrogen-fluoride : substrate molar ratio | Temperature / pressure | Reaction time | Crude stream composition (mass %) | Source |
---|---|---|---|---|---|---|
Liquid | Antimony pentachloride | 10 : 1 | 120 °C / 25 bar | 21 h | 1,1,3,3-tetrachloro-1-fluoropropane ≈ 15%; trichloro-difluoro derivatives ≈ 9%; unreacted pentachloride ≈ 3%; remainder higher fluorinated species | 58 |
Gas | Fluorinated chromium(III) oxide | 6 : 1 | 340 °C / 4 bar | 10 s contact | 1,1,3,3-tetrachloro-1-fluoropropane detected as transient, quickly converted further to trichloro-difluoro and tetrafluoro products | 60 |
Mechanistic studies show the antimony pentachloride system operates through SN1-type chloride abstraction to form a carbenium ion followed by nucleophilic attack of hydrogen fluoride; this pathway stabilises a mono-fluorinated intermediate before further substitutions occur. In contrast, the chromium-oxide gas-phase route proceeds by surface-mediated electrophilic substitution in which migration of lattice fluoride rapidly drives the reaction beyond the mono-fluorinated stage, making tight residence-time control essential to harvest 1,1,3,3-tetrachloro-1-fluoropropane in measurable yield [2].
The binary mixture of 1,1,3,3-tetrachloro-1-fluoropropane and hydrogen fluoride forms a low-boiling heterogeneous azeotrope that governs separation and recycle design.
Table 3 Thermodynamic data for the binary azeotrope
Parameter | Value | Source |
---|---|---|
Azeotropic composition | 98 ± 2 wt % hydrogen fluoride / 2 ± 2 wt % 1,1,3,3-tetrachloro-1-fluoropropane | 27 |
Boiling point at 114 kPa (16.5 psia) | 21 °C | 27 |
Constant-boiling range across 16.5 – 54.6 psia | 21 – 60 °C | 27 |
The extremely hydrogen-fluoride-rich azeotrope distils overhead from liquid-phase fluorination reactors, permitting near-quantitative retention of organic intermediates in the pot while returning condensed hydrogen-fluoride-rich overhead to the reactor. Down-stream, the azeotrope is split by extractive distillation with aqueous sulfuric acid, a step that recovers anhydrous hydrogen fluoride for recycle and liberates a purified 1,1,3,3-tetrachloro-1-fluoropropane fraction that can be either withdrawn for isolation or redirected to a subsequent fluorination stage [3].
Multi-reactor trains that convert pentachlorinated feed to low-chlorine fluorinated targets accumulate both under- and over-fluorinated by-products. Integrated processes therefore combine reaction, vapour–liquid slip streams and recycle columns (Figure 1).
Table 4 Typical composition of reactor vapour and recycle strategy
Component family | Typical concentration in vapour (% by mass) | Handling strategy | Source |
---|---|---|---|
Hydrogen chloride | 35 – 45 | Removed continuously through gas disengagement and acid scrubbers | 40 |
Hydrogen fluoride / 1,1,3,3-tetrachloro-1-fluoropropane azeotrope | 30 – 40 | Condensed, phase-split; hydrogen fluoride-rich layer returned to reactor; organic-rich layer forwarded for further fluorination | 27 |
Trichloro-difluoro and dichloro-trifluoro propanes | 10 – 20 | Stripped in a dedicated recycle column and re-fed to the first fluorination reactor | 40 |
Heavy polymeric chlorofluoro-olefins | 1 – 3 | Purge-bleed from reactor bottom and incinerated; frequency dictated by viscosity rise | 40 |
Advanced schemes employ gas-phase catalyst beds downstream of liquid fluorination units so that the recycled under-fluorinated stream is rapidly upgraded, restoring overall single-pass conversions above ninety-five percent while reducing waste purge to below two percent of throughput [4]. Periodic in-situ fluorine treatment of chromium-oxide beds or chloride washes of Lewis-acid catalysts are scheduled to maintain activity and suppress oligomer fouling [1].